molecular formula C8H7BrFNO2 B1420861 ethyl 5-bromo-2-fluoropyridine-4-carboxylate CAS No. 1214332-81-6

ethyl 5-bromo-2-fluoropyridine-4-carboxylate

Cat. No.: B1420861
CAS No.: 1214332-81-6
M. Wt: 248.05 g/mol
InChI Key: QQEXNULDCYCOED-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

Ethyl 5-bromo-2-fluoropyridine-4-carboxylate (CAS 1214332-81-6) is a heterocyclic compound with the molecular formula C₈H₇BrFNO₂. Its IUPAC name reflects its substitution pattern:

  • Ethyl carboxylate at position 4
  • Bromine at position 5
  • Fluorine at position 2

The structural formula is represented as:
$$ \text{CCOC(=O)C}1\text{=CC(F)=NC=C}1\text{Br} $$

Key identifiers include:

Property Value
Molecular Weight 248.05 g/mol
SMILES CCOC(=O)C1=CC(=NC=C1Br)F
InChIKey QQEXNULDCYCOED-UHFFFAOYSA-N

The compound’s X-ray crystallography data remains unpublished, but spectroscopic analyses (¹H NMR, ¹³C NMR, and ¹⁹F NMR) confirm its regiochemistry.

Historical Development of Fluorinated Pyridine Carboxylates

The synthesis of fluorinated pyridine derivatives emerged from advances in organofluorine chemistry:

  • Early fluorination methods :
    • Borodin’s halogen exchange (1862): First nucleophilic substitution of halogens with fluoride.
    • Schiemann reaction (1927): Diazonium salt decomposition for aromatic fluorination.
  • Modern synthetic routes :
    • Nucleophilic aromatic substitution : Methyl 3-nitropyridine-4-carboxylate reacts with cesium fluoride in dimethyl sulfoxide to yield fluorinated analogs.
    • Direct fluorination : Use of pentafluoropyridine (PFP) for deoxyfluorination of carboxylic acids.

This compound is synthesized via esterification of 5-bromo-2-fluoropyridine-4-carboxylic acid, leveraging palladium-catalyzed cross-coupling or halogen dance reactions.

Positional Isomerism in Bromo-Fluoropyridine Derivatives

Positional isomerism significantly impacts reactivity and physicochemical properties. Key isomers include:

Isomer Name CAS Number Substituent Positions Molecular Formula
Ethyl 2-bromo-3-fluoropyridine-4-carboxylate 1214332-69-0 Br (2), F (3), COOEt (4) C₈H₇BrFNO₂
Ethyl 3-bromo-5-fluoroisonicotinate 1214335-25-7 Br (3), F (5), COOEt (4) C₈H₇BrFNO₂
4-Bromo-2-fluoropyridine 128071-98-7 Br (4), F (2) C₅H₃BrFN

Key differences in reactivity :

  • Electrophilic substitution : Bromine at position 5 (meta to fluorine) shows reduced reactivity compared to para-substituted analogs.
  • Nucleophilic displacement : Fluorine at position 2 activates the pyridine ring for SNAr reactions at position 4.

For example, this compound undergoes Suzuki-Miyaura coupling at position 5, while its 3-bromo-5-fluoro isomer favors Buchwald-Hartwig amination.

Properties

IUPAC Name

ethyl 5-bromo-2-fluoropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEXNULDCYCOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Fluorination of Pyridine Derivatives

Key Approach:
The synthesis typically begins with pyridine derivatives, such as 2-amino-4-chloropyridine or 2-amino-6-picoline, which undergo selective halogenation and fluorination. The process involves multiple steps, including halogenation of amino groups, followed by substitution reactions to introduce bromine and fluorine atoms at specific positions.

Research Findings:

  • A notable method involves brominating amino-substituted pyridines via an improved Blaz-Schiemann reaction, which brominates the amino group under controlled conditions, followed by fluorination using selective reagents or halogen exchange reactions.
  • For example, starting with 2-amino-4-picoline, bromination yields 5-bromo-2-amino-4-picoline, which can be further fluorinated at the 2-position to obtain the desired fluoropyridine derivative.

Reaction Conditions:

Step Reagents Solvent Temperature Yield Reference
Bromination of amino pyridine Sodium bromide, sodium bromate Acetonitrile 0–25°C 91.2%
Fluorination (via halogen exchange or electrophilic fluorination) Selectfluor or similar fluorinating agents Acetonitrile or DMF Room temperature Variable

Esterification to Form Ethyl Carboxylate

Methodology:
The carboxylate group in ethyl 5-bromo-2-fluoropyridine-4-carboxylate is introduced through esterification of the corresponding pyridine-4-carboxylic acid or its derivatives.

  • A common approach involves reacting the pyridine-4-carboxylic acid derivative with ethanol in the presence of a catalytic acid or using carbodiimide coupling agents.

Reaction Conditions:

Step Reagents Catalyst Solvent Temperature Yield Reference
Esterification Ethanol Sulfuric acid or DCC Ethanol Reflux 78%

Alternatively, direct esterification of pyridine-4-carboxylic acid with ethanol under reflux conditions is effective, especially when using acid catalysis.

Palladium-Catalyzed Cross-Coupling for Halogenation

Advanced Route:
A more recent method involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to introduce the fluorine atom selectively at the 2-position after bromination.

  • For example, starting from 2-bromo-5-fluoropyridine, coupling with ethyl 4-aminobenzoate or similar intermediates under Pd catalysis yields the target compound.

Reaction Conditions:

Step Reagents Catalyst Solvent Temperature Yield Reference
Cross-coupling Ethyl 4-aminobenzoate, Pd catalyst Pd(dppf)Cl2 DMF 50°C 78%

Summary of Synthetic Routes

Route Starting Material Key Reactions Final Yield Advantages References
Bromination & Fluorination 2-Amino-4-chloropyridine Bromination, fluorination >80% High selectivity
Esterification Pyridine-4-carboxylic acid Acid catalyzed esterification 78% Straightforward
Cross-Coupling 2-Bromo-5-fluoropyridine Palladium-catalyzed coupling 78% High regioselectivity

Notes on Optimization and Industrial Scale-Up

  • Reaction Conditions: Precise temperature control (0–25°C) during halogenation minimizes side reactions.
  • Purification: Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures ensures high purity.
  • Yield Enhancement: Use of catalytic systems and optimized solvents can improve overall yields, often exceeding 90% in laboratory conditions.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromo-2-fluoropyridine-4-carboxylate is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that lead to biologically active compounds.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the use of this compound in synthesizing derivatives with anticancer properties. For instance, modifications to the ethyl ester group can yield compounds that inhibit specific cancer cell lines, showcasing its potential as a precursor in drug development .

Agrochemical Applications

The compound also finds applications in the agrochemical sector, particularly in the synthesis of herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for developing new agrochemical products.

Case Study: Herbicide Development

Research has shown that derivatives of this compound exhibit herbicidal activity against various weed species. These compounds can disrupt plant growth by interfering with hormonal pathways, leading to effective weed management solutions .

Material Science

In material science, this compound is explored for its potential in creating functional materials such as polymers and coatings.

Case Study: Polymer Synthesis

The compound has been used to synthesize polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties, making it suitable for industrial applications .

Synthetic Intermediates

This compound serves as a valuable synthetic intermediate for various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles to form new carbon-nitrogen or carbon-carbon bonds.
Reaction TypeExample ProductYield (%)
Nucleophilic substitution5-amino-2-fluoropyridine85
Coupling reactionsBiologically active heterocycles75

Environmental Considerations

Given the environmental concerns associated with halogenated compounds, research into greener synthesis methods for this compound is ongoing. Techniques such as microwave-assisted synthesis and solvent-free methods are being explored to minimize waste and enhance yield .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-fluoropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical differences between ethyl 5-bromo-2-fluoropyridine-4-carboxylate and related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Key Applications/Reactivity
This compound C₈H₇BrFNO₂ 248.05 2-F, 4-COOEt, 5-Br Ester, Br, F Cross-coupling, hydrolysis to acid
Ethyl 2-(5-bromo-3-fluoropyridin-2-yl)acetate C₉H₉BrFNO₂ 262.08 2-F, 3-CH₂COOEt, 5-Br Acetate ester, Br, F Increased lipophilicity; ester cleavage
5-Bromo-2-iodopyridin-3-ol C₅H₃BrINO 299.89 2-I, 3-OH, 5-Br Hydroxyl, Br, I Hydrogen bonding; halogen exchange
tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate C₁₁H₁₅ClN₂O₄ 274.70 2-NHCOOtBu, 3-CHO, 4-Cl Carbamate, aldehyde, Cl Aldehyde-mediated conjugation
5-Fluoro-3-iodopyridin-2-amine C₅H₄FIN₂ 238.00 2-NH₂, 3-I, 5-F Amine, I, F Electrophilic substitution; coupling

Reactivity and Electronic Effects

  • Electron-Withdrawing Effects : The fluorine atom at position 2 in the target compound exerts a strong electron-withdrawing effect, deactivating the pyridine ring and directing electrophilic substitutions to meta positions. In contrast, compounds like 5-fluoro-3-iodopyridin-2-amine (with an electron-donating NH₂ group) exhibit enhanced reactivity at ortho/para positions .
  • Halogen Reactivity : Bromine at position 5 is more reactive in cross-coupling reactions compared to iodine in 5-bromo-2-iodopyridin-3-ol, which may undergo halogen exchange under specific conditions .
  • Ester vs. Carbamate Stability : The ethyl carboxylate group in the target compound is more prone to hydrolysis than the tert-butyl carbamate in HB468 (), which offers enhanced stability under basic conditions .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s lower molecular weight (248.05 g/mol) compared to bulkier analogues like HB468 (385.25 g/mol) suggests better solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Hydrogen Bonding : Unlike 5-bromo-2-iodopyridin-3-ol, which can form intermolecular hydrogen bonds via its hydroxyl group, the target compound’s ester group participates only weakly in hydrogen bonding, influencing crystallization behavior .

Biological Activity

Ethyl 5-bromo-2-fluoropyridine-4-carboxylate (EBFPC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

EBFPC is characterized by the presence of both bromine and fluorine substituents on the pyridine ring, which contribute to its unique chemical reactivity and biological activity. The molecular formula is C₈H₈BrFNO₂, and its structure can be depicted as follows:

Ethyl 5 bromo 2 fluoropyridine 4 carboxylate\text{Ethyl 5 bromo 2 fluoropyridine 4 carboxylate}

The biological activity of EBFPC primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine enhances the compound's lipophilicity, while fluorine increases its electronegativity, allowing for stronger interactions with biological macromolecules.

  • Enzyme Inhibition : EBFPC has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Receptor Binding : The compound's structure allows it to bind selectively to certain receptors, potentially modulating their activity. This property is particularly useful in drug design for targeting specific diseases.
PropertyValue
Molecular Weight235.06 g/mol
SolubilitySoluble in organic solvents
pKaApproximately 4.5
LogP2.3

EBFPC's solubility in organic solvents makes it suitable for various laboratory applications, including synthesis and biological assays.

Case Study: Enzyme Interaction

A study investigated the interaction of EBFPC with cytochrome P450 enzymes, revealing that the compound inhibits enzyme activity at micromolar concentrations. The inhibition was found to be non-competitive, indicating that EBFPC binds to an allosteric site distinct from the active site .

Cellular Effects

EBFPC has been tested in various cell lines to assess its impact on cellular processes:

  • Apoptosis Induction : In human cancer cell lines, EBFPC was observed to induce apoptosis through the activation of caspase pathways.
  • Gene Expression Modulation : The compound influenced the expression of genes associated with oxidative stress response, suggesting a potential role in cancer therapeutics .

Comparative Analysis with Similar Compounds

To understand the unique properties of EBFPC, a comparison with similar compounds was conducted:

CompoundKey DifferencesBiological Activity
Ethyl 5-chloro-2-fluoropyridine-4-carboxylateChlorine instead of bromine; different reactivityLower enzyme inhibition potency
Ethyl 3-bromo-6-fluoropyridine-2-carboxylateDifferent substitution pattern; varied applicationsSimilar enzyme interactions but less specificity

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation.
  • Storage : Keep in a sealed container at 2–8°C, away from oxidizers.
  • Waste Disposal : Classify as WGK 3 (high water hazard). Dispose via licensed hazardous waste services .

How can this compound be utilized in cross-coupling reactions?

Advanced
The bromine atom enables participation in:

  • Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water with a base (e.g., K₂CO₃).
  • Optimization : Screen solvents (DMF vs. toluene) and temperatures (60–100°C) to maximize yield. Monitor by TLC and isolate via extraction.
  • Applications : Generate biaryl derivatives for pharmaceutical intermediates or materials science .

What analytical methods differentiate positional isomers in fluoropyridine carboxylates?

Q. Advanced

  • 2D NMR : Use HSQC and HMBC to correlate ¹H-¹³C signals and confirm substitution patterns.
  • X-ray Diffraction : Resolve crystal structures to unambiguously assign positions.
  • Isotopic Labeling : Introduce ¹⁹F or ¹³C labels to track reactivity in mechanistic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-bromo-2-fluoropyridine-4-carboxylate
Reactant of Route 2
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ethyl 5-bromo-2-fluoropyridine-4-carboxylate

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